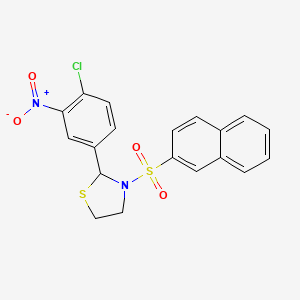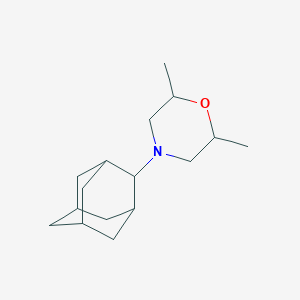
2-(4-chloro-3-nitrophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-nitrophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolidine derivative that has shown promise in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
2-(4-chloro-3-nitrophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of biochemistry, where this compound has been shown to inhibit the activity of various enzymes. This inhibition has been found to be useful in the study of enzyme kinetics and in the development of new drugs that target specific enzymes.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine involves the inhibition of enzyme activity through the formation of a covalent bond between the compound and the enzyme. This bond prevents the enzyme from functioning properly, leading to a decrease in its activity. The specific mechanism of action may vary depending on the enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various systems. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. In vivo studies have shown that this compound can modulate various physiological processes, including inflammation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(4-chloro-3-nitrophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine in lab experiments is its ability to inhibit enzyme activity with high specificity. This allows researchers to study the role of specific enzymes in various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the system being studied.
Direcciones Futuras
There are several future directions for the study of 2-(4-chloro-3-nitrophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine. One area of interest is the development of new drugs that target specific enzymes using this compound as a lead compound. Another area of interest is the study of the compound's potential applications in the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity in various systems.
In conclusion, this compound is a thiazolidine derivative that has shown promise in various fields of scientific research. The synthesis method has been optimized to yield high purity and yield of the final product. The compound's mechanism of action involves the inhibition of enzyme activity through the formation of a covalent bond with the enzyme. The compound has been shown to modulate various physiological processes and has potential applications in the development of new drugs and the treatment of various diseases. Further studies are needed to fully understand the compound's mechanism of action and potential toxicity in various systems.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3-nitrophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine is a multi-step process that involves the reaction of various chemicals. The starting materials for the synthesis include 2-naphthalenesulfonic acid, 4-chloro-3-nitroaniline, and thiosemicarbazide. The reaction proceeds through a series of steps, including the formation of an intermediate product, which is then further reacted to yield the final product. The synthesis method has been optimized to yield high purity and yield of the final product.
Propiedades
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c20-17-8-6-15(12-18(17)22(23)24)19-21(9-10-27-19)28(25,26)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYQGWBBORBXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-chlorobenzyl)[2-nitro-5-(1-piperazinyl)phenyl]amine](/img/structure/B5014170.png)

![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5014203.png)
![1-[4-(methylthio)benzyl]-4-(3-pyridinylcarbonyl)piperazine oxalate](/img/structure/B5014217.png)
![7-(4-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5014219.png)
![methyl 4-[(3-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5014221.png)

![1-cyclohexyl-2-{[5-(2-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5014228.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-beta-alaninate](/img/structure/B5014246.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5014250.png)
![4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5014252.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B5014266.png)
![1-(diphenylmethyl)-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5014268.png)